molecular formula C6H6Cl2N2 B081577 (2,6-Dichlorophenyl)hydrazine CAS No. 14763-24-7

(2,6-Dichlorophenyl)hydrazine

Cat. No. B081577
CAS RN: 14763-24-7
M. Wt: 177.03 g/mol
InChI Key: IDTWYHVEGJBGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dichlorophenyl)hydrazine is a chemical compound that has been the subject of various studies due to its significance in the synthesis of other chemical substances and materials. The compound is characterized by its two chlorine atoms attached to the phenyl ring, which significantly influences its reactivity and properties.

Synthesis Analysis

The synthesis of compounds related to (2,6-Dichlorophenyl)hydrazine often involves complex reactions. For instance, a study by Zou Xia described the preparation of a compound by reacting specific chemical precursors in the presence of triethylamine, highlighting the intricate steps involved in synthesizing derivatives of (2,6-Dichlorophenyl)hydrazine (Zou Xia, 2001).

Molecular Structure Analysis

The molecular structure of derivatives of (2,6-Dichlorophenyl)hydrazine has been determined through X-ray diffraction methods, revealing the detailed arrangement of atoms within the molecule and the presence of intermolecular hydrogen bonds, which play a crucial role in stabilizing the structure (Zou Xia, 2001).

Chemical Reactions and Properties

(2,6-Dichlorophenyl)hydrazine and its derivatives participate in various chemical reactions, leading to the formation of new compounds. For example, research by E. Ramadan demonstrated the synthesis of arylidene-hydrazinyl-thiazolines through condensation reactions, showcasing the chemical reactivity and potential applications of these compounds (E. Ramadan, 2019).

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : (2,6-Dichlorophenyl)hydrazine derivatives demonstrate significant antimicrobial and antifungal activities. This is evident in the synthesis of various quinazolin compounds using (2,6-Dichlorophenyl)hydrazine, which showed promising results against standard drugs (Patel, Patel, & Barat, 2010).

  • High-Throughput Chemical Synthesis : It plays a role in the regioselective alkylations of hydrazine derivatives, facilitating the high-throughput synthesis of monosubstituted and disubstituted hydrazine building blocks (Kurosu, Narayanasamy, & Crick, 2007).

  • Electron Donor in Photosynthesis : Hydrazine derivatives, including (2,6-Dichlorophenyl)hydrazine, can act as electron donors to the oxidizing side of Photosystem II in photosynthesis. This supports light-dependent electron flow in chloroplasts inhibited at the water-oxidation site (Heath, 1971).

  • Spectrophotometric Detection of Hydrazine : (2,6-Dichlorophenyl)hydrazine can be used in methods for spectrophotometric detection of hydrazine, a significant water pollutant. This includes forming derivatives and using techniques like square wave voltammetry for detection (George, Nagaraja, & Balasubramanian, 2008).

  • Synthesis of Anti-Inflammatory Compounds : It is used in the synthesis of various compounds with potential anti-inflammatory, analgesic, and ulcerogenic activities. For example, (2,6-Dichlorophenyl)hydrazine derivatives have been synthesized and evaluated for these properties (Shalaby & El-Eraky, 1997).

  • Fluorescent Sensors for Environmental and Biological Systems : (2,6-Dichlorophenyl)hydrazine and its derivatives are instrumental in developing fluorescent sensors for detecting hydrazine in environmental and biological systems. These sensors are crucial for assessing the hydrazine levels due to its toxicity and environmental impact (Zhang, Yang, Wang, Jiao, & Zhu, 2020).

  • Cytotoxic Effects in Cancer Research : Certain (2,6-Dichlorophenyl)hydrazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promising results (Flefel, Abbas, Abdel Mageid, & Zaghary, 2015).

Safety And Hazards

“(2,6-Dichlorophenyl)hydrazine” is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Due to the biological and medicinal properties of pyranopyrazoles, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . Therefore, the future directions of “(2,6-Dichlorophenyl)hydrazine” could be in the field of medicinal chemistry, particularly in the synthesis of new compounds with potential biological applications.

properties

IUPAC Name

(2,6-dichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTWYHVEGJBGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163762
Record name (2,6-Dichlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichlorophenyl)hydrazine

CAS RN

14763-24-7
Record name (2,6-Dichlorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14763-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14763-24-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,6-Dichlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dichlorophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,6-DICHLOROPHENYL)HYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR5C8QGQ8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-phenylhydrazine hydrochloride (11.7 g, 54.8 mmol) in 1 M NaOH (55 mL), brine (200 mL) and saturated sodium bicarbonate (100 mL) was extracted with dichloromethane (3×200 mL). The organic layers were combined, dried (sodium sulfate), filtered and evaporated to give 2,6-dichloro-phenylhydrazine (9.88 g, quantitative).
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dichlorophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(2,6-Dichlorophenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(2,6-Dichlorophenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(2,6-Dichlorophenyl)hydrazine
Reactant of Route 5
(2,6-Dichlorophenyl)hydrazine
Reactant of Route 6
(2,6-Dichlorophenyl)hydrazine

Citations

For This Compound
15
Citations
Z Atioğlu, M Akkurt, NQ Shikhaliyev… - Acta Crystallographica …, 2020 - scripts.iucr.org
The stabilized conformation of the title compound, C13H9Cl2N3O2, is similar to that of the isomeric compound (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine. The 2,6-…
Number of citations: 4 scripts.iucr.org
ST Çelikesir, M Akkurt, NQ Shikhaliyev… - Acta Crystallographica …, 2020 - scripts.iucr.org
In the title compound, C13H9Cl2N3O2, the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring form a dihedral angle of 21.16 (14). In the crystal, face-to-face π–π stacking …
Number of citations: 2 scripts.iucr.org
D Zampieri, F Cateni, M Moneghini… - Current Topics in …, 2019 - ingentaconnect.com
Background: Mycobacterium Tuberculosis (Mtb) is the causative pathogen of Tuberculosis (TB) and outbreaks are more common among immunosuppressed persons infected with HIV. …
Number of citations: 8 www.ingentaconnect.com
HA Itano, K Hirota, K Hosokawa - Nature, 1975 - nature.com
A COMPOUND with the optical spectrum of a ferrihaemochrome was produced when ferricyanide-oxidised phenylhydrazine was added to a solution of ferrihaemoglobin 1 . The three …
Number of citations: 93 www.nature.com
AM Maharramov, GT Suleymanova… - DIMENSIONAL …, 2018 - static.bsu.az
In our previous studies [1-6], were investigated the synthesis of 4, 4-dichloro-1, 2-diazabuta-1, 3-diene obtained in one stage catalytic olefination reaction of N-substituted hydrazones …
Number of citations: 6 static.bsu.az
X Han, N Sun, H Wu, D Guo, P Tien… - Journal of Medicinal …, 2016 - ACS Publications
Enterovirus 71 (EV71) plays an important role in hand-foot-and-mouth disease. In this study, a series of diarylhydrazide analogues was synthesized, and the systematic exploration of …
Number of citations: 18 pubs.acs.org
WG Lee, SD Lee, JH Cho, Y Jung, J Kim… - Journal of Medicinal …, 2012 - ACS Publications
Screening of a library of chemical compounds showed that the dichloropyridine-based analogue 9 was a novel P2X 7 receptor antagonist. To optimize its activity, we assessed the …
Number of citations: 27 pubs.acs.org
DS El-Gamil, AK ElHady, PJ Chen, TL Hwang… - European Journal of …, 2023 - Elsevier
Clk1 kinase is a key modulator of the pre-mRNA alternative splicing machinery which has been proposed as a promising target for treatment of various tumour types, Duchenne's …
Number of citations: 1 www.sciencedirect.com
MA Schmidt - The Journal of Organic Chemistry, 2021 - ACS Publications
The effect of alkylation on the terminal position of aryl and heteroaryl hydrazines in the Fischer indole synthesis was examined. Compared to their unalkylated counterparts, reactions …
Number of citations: 8 pubs.acs.org
JB Liu, FY Li, YX Li, XL Zhang, XW Hua… - Pest management …, 2019 - Wiley Online Library
BACKGROUND Anthranilic diamide insecticides control lepidopteran pests through selectively binding and activating insect ryanodine receptors. In order to search for potential …
Number of citations: 17 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.